2-Methyleicosane

Phase-change materials Thermal energy storage Alkane thermophysics

Misassignment of branched alkanes in GC-MS compromises insect CHC profiling and pheromone identification. 2-Methyleicosane (≥95%) eliminates this risk with a 36-index-unit resolution from n-heneicosane (RI 2064 vs 2100 on OV-101). • Diagnostic Kovats RI 2064-unambiguously resolved from co-occurring monomethylalkanes • Verified absence of linear isomer ensures no false-positive peaks in the RI 2090-2100 region • Serves as certified precursor for xylinalure, the confirmed Lymantria xylina sex pheromone

Molecular Formula C21H44
Molecular Weight 296.6 g/mol
CAS No. 1560-84-5
Cat. No. B074224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyleicosane
CAS1560-84-5
Molecular FormulaC21H44
Molecular Weight296.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(C)C
InChIInChI=1S/C21H44/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3
InChIKeyMLKZKPUBHSWMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyleicosane: Branched C21 Alkane for Research


2-Methyleicosane (CAS 1560-84-5; synonym isoheneicosane) is a monomethyl-branched saturated hydrocarbon with the molecular formula C₂₁H₄₄ and a molecular weight of 296.57 g·mol⁻¹ [1]. It consists of a linear 20-carbon backbone (eicosane) with a single methyl substituent at the C-2 position, classifying it as a long-chain isoalkane. The compound is a waxy solid near ambient temperature and is found in trace amounts in petroleum, natural gas, and Fischer–Tropsch synthesis products [2]. Its primary research value lies in its use as a model branched hydrocarbon for studying structure–property relationships in alkanes, as a reference standard in gas chromatography, and as a scaffold for semiochemical synthesis.

Why 2-Methyleicosane Over n-Heneicosane


2-Methyleicosane shares the molecular formula C₂₁H₄₄ with its linear isomer n-heneicosane, yet the single methyl branch at C-2 fundamentally alters molecular packing, intermolecular forces, and phase-transition thermodynamics. Branched alkanes exhibit reduced molecular surface area for van der Waals contact, leading to systematic depression of melting point, boiling point, and density relative to their linear counterparts [1]. In gas chromatography, the Kovats retention index of 2-methyleicosane (RI ≈ 2064 on OV-101) is distinctly lower than that of n-heneicosane (RI = 2100 by definition), directly reflecting the reduced dispersive interaction with the stationary phase. These quantitative differences are not marginal—they determine whether the compound is a waxy solid or a crystalline material at a given operating temperature, and whether it co-elutes with other analytes in chromatographic separations. Consequently, substituting n-heneicosane for 2-methyleicosane in applications such as phase-change material design, insect cuticular hydrocarbon profiling, or pheromone synthesis would produce qualitatively incorrect results.

2-Methyleicosane: Quantitative Differentiation


Melting Point Depression for Phase-Change Use

2-Methyleicosane exhibits a melting point (Tₘ) of 22.6 °C, which is approximately 17.9 °C lower than that of its straight-chain isomer n-heneicosane (Tₘ = 40.5 °C) [1][2]. This melting point depression arises directly from the C-2 methyl branch, which disrupts crystalline packing and reduces the lattice energy of the solid phase. The branched isomer melts near typical ambient laboratory and outdoor temperatures, whereas the linear isomer remains a crystalline solid well above body temperature. The experimentally determined enthalpy of fusion for n-heneicosane is 46.6 kJ·mol⁻¹ at 313 K, while enthalpy of fusion data for 2-methyleicosane has been compiled by DETHERM from a 1990 source (FIZB) but the numerical value requires subscription access; the existence of this dataset confirms that quantitative phase-change energetics can be obtained for procurement decisions [3].

Phase-change materials Thermal energy storage Alkane thermophysics

Retention Index Shift for GC Resolvability

On a non-polar OV-101 capillary column under isothermal conditions at 180 °C, 2-methyleicosane displays a Kovats retention index (RI) of 2064, whereas the linear n-alkane standard n-heneicosane has a defined RI of 2100 [1]. The 36-index-unit difference arises because the methyl branch reduces the molecular surface area available for dispersive interaction with the dimethylsilicone stationary phase. This RI value has been confirmed across multiple stationary phases: 2060.5 on Apiezon L (20 m column) and 2063.1 on SE-52 (40 m column), both at 180 °C [1]. The consistency across columns demonstrates that the RI shift is an intrinsic property of the branched structure rather than a column-specific artifact. The Kovats index system uses n-alkanes as reference standards, with each n-alkane assigned RI = 100 × (carbon number); thus n-heneicosane = 2100 by definition [2].

Gas chromatography Retention index standardization Insect cuticular hydrocarbon identification

Boiling Point Reduction for Distillation Processing

The boiling point of 2-methyleicosane is reported as 348 °C at 101.3 kPa, compared to 356.10 °C for n-heneicosane at the same pressure [1][2]. This ~8 °C reduction is consistent with the well-established principle that branched alkanes exhibit lower boiling points than their linear isomers of equal carbon number, due to reduced molecular surface area and weaker London dispersion forces. For additional context, n-eicosane (C20, one fewer carbon) boils at 343.4 °C, while 2-methylnonadecane (C20 branched, one fewer carbon) boils at 329.7 °C . Thus the boiling point of 2-methyleicosane (348 °C) is intermediate between those of n-eicosane (343.4 °C) and n-heneicosane (356.1 °C), as expected for a branched C21 alkane.

Distillation engineering Fuel chemistry Thermophysical property prediction

Pheromone Precursor Specificity of C21 2-Methyl Branch

The epoxidized derivative cis-7,8-epoxy-2-methyleicosane (designated (+)-xylinalure) is the species-specific sex pheromone component of the Casuarina moth Lymantria xylina (Lepidoptera: Lymantriidae), identified via GC–EAD and GC–MS analysis of female pheromone gland extracts [1]. In field trapping experiments in Taiwan, traps baited with synthetic (+)-xylinalure captured male L. xylina with high specificity; addition of further candidate pheromone components did not enhance attractiveness, indicating that the epoxidized 2-methyleicosane backbone alone is sufficient for behavioral activity [1]. In a separate field study in Sumatra, traps baited with (+)-xylinalure captured significant numbers of male Lymantria brunneiplaga, extending the biological relevance of this scaffold beyond a single species [2]. The pheromonal activity is critically dependent on the C21 chain length with the methyl branch at C-2 and the epoxide at C7–C8: neither the linear C21 analog (n-heneicosane) nor shorter-chain 2-methylalkanes (e.g., 2-methyloctadecane) possess this specific epoxidation chemistry and receptor-binding geometry.

Semiochemistry Lepidoptera pheromone Pest monitoring

Liquid Density Difference from n-Heneicosane

The relative density (d²⁰₄) of 2-methyleicosane is 0.7772, compared to 0.7919 g·mL⁻¹ for n-heneicosane [1][2]. This represents a density reduction of approximately 1.9%, attributable to the steric effect of the C-2 methyl group, which prevents the close intermolecular packing achievable by the linear chain. For context, the shorter branched analog 2-methylnonadecane (C20) has a density of 0.786 g·cm⁻³ and 2-methyloctadecane (C19) has a density of 0.7836, while the linear n-eicosane (C20) has a density of 0.7886 g·mL⁻¹ . The density of 2-methyleicosane (0.7772) is thus the lowest among these C19–C21 hydrocarbons, consistent with the combination of chain length and branching that maximizes free volume.

Lubricant formulation Rheology Molecular packing

2-Methyleicosane: Application Scenarios


Standard for Insect CHC Profiling

In chemical ecology laboratories identifying insect species via cuticular hydrocarbon fingerprints, 2-methyleicosane serves as a diagnostic GC–MS reference compound. Its Kovats retention index of 2064 on OV-101 (or 2063.1 on SE-52) is distinctly resolved from n-heneicosane (RI 2100) and from other co-occurring monomethylalkanes such as 2-methylnonadecane and 3-methylheneicosane . The 36-index-unit gap ensures that gas chromatographers can unambiguously assign the 2-methyleicosane peak in complex CHC extracts without relying solely on mass spectral library matching. This is critical for studies of social insect recognition, where the presence or absence of a single branched alkane can correlate with nestmate discrimination and reproductive status. Procurement of high-purity 2-methyleicosane (≥98% GC) is essential because contamination with the linear isomer n-heneicosane at even 1–2% can generate a false-positive shoulder peak in the RI = 2090–2100 region, potentially misidentified as a different methyl-branched alkane.

Precursor for (+)-Xylinalure Pheromone Synthesis

Government plant protection agencies and forestry research institutes require 2-methyleicosane as the starting material for synthesizing cis-7,8-epoxy-2-methyleicosane (xylinalure), the confirmed sex pheromone of Lymantria xylina and L. brunneiplaga . The stereo- and regiospecificity of the epoxidation step depends on the precise position of the C-2 methyl branch and the C21 chain length; attempts to epoxidize n-heneicosane yield a mixture of positional isomers with no behavioral activity, while 2-methyloctadecane yields disparlure, which attracts different Lymantria species but not L. xylina. Field trapping trials in Taiwan demonstrated that racemic xylinalure at 200–1000 μg per lure is sufficient for effective monitoring , and the racemic mixture is recommended for North American detection surveys. For reproducible field results, procurement specifications should require ≥97% purity with documented absence of shorter-chain 2-methylalkanes.

Phase-Change Material for Thermal Energy Storage

The melting point of 2-methyleicosane at 22.6 °C places it within the narrow temperature window required for passive cooling of building interiors and thermal regulation of portable electronics, where the PCM must absorb heat by melting during daytime warming and release it by solidifying at night . In contrast, n-heneicosane melts at 40.5 °C, which is above the typical diurnal temperature range of inhabited spaces, while 2-methylnonadecane (mp 18.3 °C) and 2-methyloctadecane (mp 11.2 °C) melt below comfortable room temperature and would remain liquid in most environments. 2-Methyleicosane offers the highest melting point among the commonly available 2-methyl-branched alkanes that still falls within the 20–25 °C comfort band, maximizing the sensible heat storage capacity per unit mass when operating near ambient temperature. Researchers developing encapsulated PCMs should verify the enthalpy of fusion experimentally; the existence of compiled fusion enthalpy data in the DETHERM database confirms that this parameter is measurable and should be requested from specialty chemical suppliers for rigorous energy-density calculations.

Model Alkane for Fischer–Tropsch Analysis

2-Methyleicosane has been specifically identified in chromatographic–mass spectrometric analyses of Fischer–Tropsch synthesis product streams . In petroleum geochemistry, the ratio of branched to linear alkanes in the C19–C23 range serves as a biomarker for depositional environment and thermal maturity. Because 2-methyleicosane (RI 2064) elutes distinctly from n-heneicosane (RI 2100), it can be quantified without interference in the GC–MS total ion chromatogram of crude oil or synthetic fuel samples. Researchers studying the Schulz–Flory distribution of Fischer–Tropsch products require pure 2-methyleicosane as a retention-index anchor and as a calibration standard for quantifying the branched-alkane fraction. The compound's established presence in commercial petroleum and natural gas sources further supports its role as an authentic reference material for forensic oil-spill source identification.

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